molecular formula C15H24N2O2S2 B5967931 Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate

Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B5967931
M. Wt: 328.5 g/mol
InChI Key: IGFOGTYPFWCNCC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Methyl 2-[(heptan-2-ylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.

Properties

IUPAC Name

methyl 2-(heptan-2-ylcarbamothioylamino)-5-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S2/c1-5-6-7-8-10(2)16-15(20)17-13-12(14(18)19-4)9-11(3)21-13/h9-10H,5-8H2,1-4H3,(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFOGTYPFWCNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC(=S)NC1=C(C=C(S1)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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